beta-Eucaine - 500-34-5

beta-Eucaine

Catalog Number: EVT-1551989
CAS Number: 500-34-5
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-Eucaine is a benzoate ester.
Source and Classification

Beta-Eucaine is classified as a local anesthetic. It is derived from the condensation of diacetonamine with acetaldehyde, followed by several reduction and benzoylation steps to yield the final compound. Historically, it was synthesized in Britain during World War I when access to German imports was restricted. The compound's development represented a significant advancement in anesthetic technology, providing a means to perform surgical procedures with reduced pain for patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Eucaine involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of diacetonamine with acetaldehyde, which leads to the formation of a piperidone.
  2. Reduction: The resulting ketone undergoes reduction using sodium amalgam, yielding an alcohol that exists as a mixture of isomers.
  3. Benzoylation: Finally, benzoylation of the alcohol produces Beta-Eucaine.
Molecular Structure Analysis

Structure and Data

Beta-Eucaine has a complex molecular structure that includes a piperidine ring and a benzoate group. The structural formula can be represented as follows:

  • Chemical Formula: C₁₅H₂₁NO₂
  • Molecular Weight: 247.34 g/mol
  • SMILES Notation: Cc1ccccc1C(=O)N2CCCCC2C(=O)C(C)C

The 3D conformation of Beta-Eucaine indicates that it possesses chirality, which can influence its biological activity and interactions within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Eucaine can undergo various chemical reactions typical for local anesthetics:

These reactions are crucial for understanding its stability and efficacy as an anesthetic agent .

Mechanism of Action

Process and Data

The mechanism of action of Beta-Eucaine primarily involves the blockade of sodium channels in neuronal membranes. By inhibiting sodium influx during depolarization, Beta-Eucaine effectively prevents the generation and propagation of action potentials in nerve fibers. This results in localized loss of sensation in the area where it is applied.

Studies have shown that Beta-Eucaine exhibits similar efficacy to cocaine but with reduced side effects, making it a valuable option in clinical anesthesia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and organic solvents
  • Stability: Stable under normal conditions but sensitive to hydrolysis
  • pH Range: Typically formulated at a neutral pH for injection purposes

These properties enhance its usability in various medical applications, especially in surgical settings where localized anesthesia is required .

Applications

Scientific Uses

Beta-Eucaine has historically been utilized in various medical applications:

  • Local Anesthesia: Used during minor surgical procedures to provide localized pain relief.
  • Research: Investigated for its pharmacological properties and potential as an alternative anesthetic agent.
  • Pharmaceutical Development: Studied as part of formulations aimed at improving anesthetic efficacy while minimizing toxicity.

Despite its historical significance, modern alternatives such as lidocaine have largely supplanted Beta-Eucaine due to advancements in drug safety profiles .

Introduction to β-Eucaine: Historical and Pharmacological Context

β-Eucaine represents a landmark achievement in late 19th-century medicinal chemistry as one of the earliest synthetic substitutes for cocaine. This piperidine-based local anesthetic emerged during a period of intense pharmacological innovation aimed at identifying compounds that retained cocaine's numbing properties while mitigating its significant drawbacks. Its development marked a pivotal transition from reliance on naturally occurring alkaloids to rationally designed therapeutic agents, fundamentally reshaping clinical approaches to regional anesthesia during surgical and dental procedures. The compound's historical significance extends beyond its clinical utility, encompassing the geopolitical dimensions of pharmaceutical production during World War I and serving as a structural blueprint for subsequent anesthetic design [1] [2].

Definition and Nomenclature of β-Eucaine

β-Eucaine, systematically named as [(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate, is a white crystalline solid with the molecular formula C₁₅H₂₁NO₂ and a molar mass of 247.338 g·mol⁻¹. The compound exists as a stereoisomer, with its pharmacological activity closely tied to its specific three-dimensional configuration. Historically, it has been marketed under multiple synonymous designations, including Betacaine, Betacain, Eucaine B, and β-Eucaine, reflecting regional and manufacturer variations. This nomenclature distinguishes it from its chemical predecessor, α-eucaine (eucaine A), a structurally distinct piperidine derivative with significantly greater tissue irritation. The "beta" designation specifically references Merling's improved 1896 formulation, which supplanted the original 1884 alpha variant in clinical practice due to superior tolerability [1] [2] [7].

Table 1: Nomenclature and Identifiers for β-Eucaine

Designation TypeIdentifiers
Systematic Name[(4R,6S)-2,2,6-Trimethylpiperidin-4-yl] benzoate
Chemical FormulaC₁₅H₂₁NO₂
Molar Mass247.338 g·mol⁻¹
Historical Trade NamesBetacaine, Betacain, Eucaine B, β-Eucaine
CAS Registry Number500-34-5 (unspecified isomer)
Key Stereochemical FeatureChiral piperidine ring with (4R,6S) configuration

Historical Synthesis and Development (1896–1930s)

The synthesis of β-eucaine emerged from systematic efforts to replicate cocaine's anesthetic properties through synthetic chemistry. German chemist Georg Merling first synthesized α-eucaine in 1884, but its clinical application was severely limited by profound tissue irritation. In 1896, Merling collaborated with Albrecht Schmidt to develop a refined synthetic pathway yielding the beta isomer, which demonstrated markedly reduced irritancy. This improved synthesis commenced with diacetonamine (1; 625-04-7), which underwent condensation with acetaldehyde (typically sourced from paraldehyde) to yield the ketone intermediate 2,2,6-trimethylpiperidin-4-one (2; 3311-23-7). Subsequent reduction using sodium amalgam produced the isomeric alcohol 2,2,6-trimethylpiperidin-4-ol (3), which was then benzoylated to form the final product, β-eucaine (4) [1] [4].

The German pharmaceutical company Schering & Glatz spearheaded industrial-scale production, marketing β-eucaine as a sterile, boil-stable solution—a significant advantage over heat-labile cocaine preparations. British dependence on German imports became acutely problematic during World War I, prompting a team including Jocelyn Field Thorpe and Martha Annie Whiteley to develop an independent British synthesis circa 1914-1918. This geopolitical dimension underscored the strategic importance of synthetic anesthetics during national emergencies. Clinically, β-eucaine found primary application in ophthalmology, otolaryngology, and dentistry throughout the early 20th century. Its usage gradually declined after the 1930s with the advent of safer amino-amide agents, though sporadic employment persisted in niche settings [1] [2] [3].

Table 2: Key Developments in β-Eucaine History

YearEventKey ActorsSignificance
1884Synthesis of α-eucaineGeorg MerlingFirst synthetic cocaine analog (limited by irritancy)
1896Synthesis and introduction of β-eucaineMerling & SchmidtImproved tolerability profile
1897Clinical adoptionGaetano VinciValidation for surgical anesthesia
WWI Period (1914-1918)British synthesis developmentThorpe & WhiteleyCircumvented German supply blockade
1930sGradual clinical decline-Superseded by procaine/lidocaine analogs

Role as an Early Synthetic Cocaine Analog in Anesthetic Evolution

β-Eucaine occupied a critical evolutionary niche in anesthetic development, bridging naturally occurring cocaine and fully synthetic modern agents. Its piperidine core represented a strategic simplification of cocaine’s complex tropane alkaloid structure while retaining the essential pharmacophore elements: a lipophilic aromatic moiety (benzoyl ester) and a hydrophilic tertiary amine. This molecular simplification enabled practical large-scale synthesis, addressing the supply limitations and purity inconsistencies inherent in natural cocaine. Pharmacologically, β-eucaine demonstrated two crucial advantages over its botanical predecessor: it exhibited significantly reduced euphoric effects, lowering addiction potential, and possessed thermal stability permitting heat sterilization—an impossibility for cocaine solutions [2] [4].

Despite these advances, β-eucaine retained limitations that ultimately constrained its longevity. Clinical evaluations noted slower onset times and incomplete sensory blockade compared to cocaine, particularly in mucosal applications. The introduction of procaine (Novocaine) by Alfred Einhorn in 1905 marked a decisive turning point. Procaine’s 4-aminobenzoate ester structure delivered comparable anesthesia with even lower toxicity and irritancy, accelerating β-eucaine’s obsolescence. Nevertheless, β-eucaine’s piperidine architecture proved conceptually influential, presaging later amide-type anesthetics like mepivacaine (1956) and ropivacaine (1997), which incorporated similar cyclic amine elements optimized for prolonged duration [1] [2] [4].

Table 3: Comparative Profile of Early Local Anesthetics

Anesthetic (Introduction Year)Chemical ClassStructural Relation to CocaineKey Clinical Advantages
Cocaine (1884)Natural tropane esterNatural prototypeRapid onset; intense vasoconstriction
α-Eucaine (1884)Synthetic piperidine esterSimplified bicyclic coreSynthetic production; reduced euphoria
β-Eucaine (1896)Synthetic piperidine esterStereochemically optimizedTolerability; heat stability
Procaine (1905)Synthetic aminobenzoate esterLinear amino esterReduced toxicity; broader safety margin
Lidocaine (1943)Synthetic amino amideAmide linkage (metabolic stability)Rapid onset; versatile formulations

The compound’s legacy extends beyond direct clinical use. Its synthesis and optimization exemplified early structure-activity relationship (SAR) exploration in medicinal chemistry, demonstrating that radical simplification of complex natural products could yield practical therapeutics. Furthermore, the resolution of β-eucaine’s stereoisomers by Harold King in 1924 provided foundational insights into stereochemistry’s role in anesthetic efficacy, guiding subsequent chiral drug development. Though largely absent from modern formularies, β-eucaine remains a historically significant milestone illustrating anesthesia’s transition from botanical extracts to rationally designed synthetic agents [1] [4] [7].

Properties

CAS Number

500-34-5

Product Name

beta-Eucaine

IUPAC Name

[(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1

InChI Key

ZYHGIAPHLSTGMX-WCQYABFASA-N

SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.